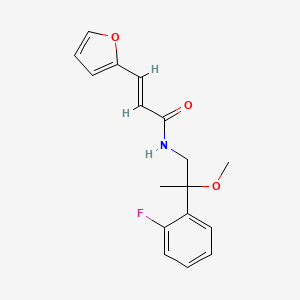(E)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(furan-2-yl)acrylamide
CAS No.: 1798417-24-9
Cat. No.: VC4847319
Molecular Formula: C17H18FNO3
Molecular Weight: 303.333
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1798417-24-9 |
|---|---|
| Molecular Formula | C17H18FNO3 |
| Molecular Weight | 303.333 |
| IUPAC Name | (E)-N-[2-(2-fluorophenyl)-2-methoxypropyl]-3-(furan-2-yl)prop-2-enamide |
| Standard InChI | InChI=1S/C17H18FNO3/c1-17(21-2,14-7-3-4-8-15(14)18)12-19-16(20)10-9-13-6-5-11-22-13/h3-11H,12H2,1-2H3,(H,19,20)/b10-9+ |
| Standard InChI Key | PGLCJJFSRWUUIL-MDZDMXLPSA-N |
| SMILES | CC(CNC(=O)C=CC1=CC=CO1)(C2=CC=CC=C2F)OC |
Introduction
Synthesis
The synthesis of (E)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(furan-2-yl)acrylamide typically involves:
-
Preparation of intermediates:
-
The furan-2-yl-acrylamide moiety is synthesized via an aldol condensation reaction using a furan derivative and an acrylamide precursor.
-
The 2-fluorophenyl methoxypropylamine is prepared by introducing the methoxy group and fluorine atom into a phenyl ring through nucleophilic substitution or Friedel-Crafts reactions.
-
-
Coupling reaction:
-
The two intermediates are coupled using amide bond formation techniques, such as employing carbodiimide-based coupling agents (e.g., EDC or HATU) in the presence of a base.
-
-
Purification:
-
The final product is purified using recrystallization or chromatography techniques to ensure high purity.
-
Characterization Techniques
The compound can be characterized using the following analytical methods:
-
Nuclear Magnetic Resonance (NMR):
-
Proton (H) and Carbon (C) NMR spectra confirm the structure by identifying chemical shifts corresponding to the furan ring, fluorophenyl group, and amide functionality.
-
-
Mass Spectrometry (MS):
-
Provides molecular weight confirmation and fragmentation patterns.
-
-
Infrared Spectroscopy (IR):
-
Detects characteristic functional group vibrations, such as C=O stretching (~1650 cm) for the amide group.
-
-
X-Ray Crystallography:
-
Used to determine the precise three-dimensional arrangement of atoms in crystalline forms.
-
Biological Activity
Compounds with similar structures often exhibit pharmacological properties due to their ability to interact with biological targets:
-
The fluorophenyl group may enhance binding affinity to enzymes or receptors.
-
Furan derivatives are known for antimicrobial, anti-inflammatory, and anticancer activities.
Drug Development
The combination of fluorine and heterocyclic systems suggests potential as a lead compound for drug discovery in areas such as:
-
Oncology
-
Neurological disorders
-
Anti-infective agents
Material Science
Acrylamide derivatives are sometimes used in polymer science for creating functional materials with specific properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume